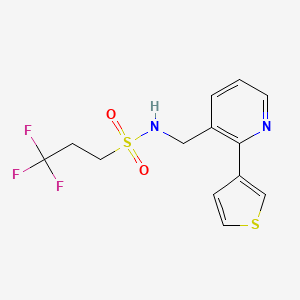

3,3,3-三氟-N-((2-(噻吩-3-基)吡啶-3-基)甲基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

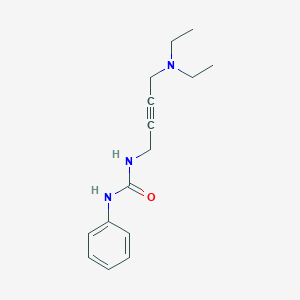

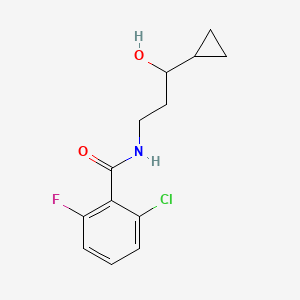

The compound "3,3,3-trifluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide" involves intricate fluorinated and sulfonamide groups, which are of significant interest due to their potential applications in various fields of chemistry and materials science. The incorporation of trifluoromethyl groups often imparts unique physical and chemical properties to molecules, including increased lipophilicity and metabolic stability.

Synthesis Analysis

Synthesis of related sulfonamide structures typically involves the coupling of bromopyridines with primary and secondary sulfonamides, catalyzed by transition metal catalysts under controlled conditions (Han, 2010). For compounds similar to the target molecule, strategic functional group interconversions and the use of sulfonamide groups as terminators in cyclization reactions are common synthetic approaches (Haskins & Knight, 2002).

Molecular Structure Analysis

The molecular structure of related fluorinated sulfonamides has been explored through various spectroscopic techniques, including FT-IR, NMR, and quantum mechanical calculations, to determine the conformational and electronic properties of the molecules (Govindasamy & Gunasekaran, 2015). These studies reveal the impact of fluorination and sulfonamide groups on the electronic distribution and molecular geometry.

Chemical Reactions and Properties

Fluorinated sulfonamides participate in various chemical reactions, including Michael addition and nucleophilic substitution, owing to the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups (Tsuge et al., 1997). These functional groups enhance the reactivity of adjacent carbon centers, facilitating the formation of complex structures.

科学研究应用

催化应用和环化反应

磺胺类化合物已被确定为阳离子环化的新型终止剂,为多环系统的形成提供了高效途径。使用三氟甲磺酸作为催化剂促进了同烯基磺胺类化合物向吡咯烷的环化,展示了形成吡咯烷或同戊二烯胺优先于哌啶的倾向,尽管有可能捕获到三级碳阳离子。这一过程突显了磺胺类化合物在催化阳离子级联反应中合成多环系统的多功能性(Haskins & Knight, 2002)。

吡咯烷-3-酮和脯氨酸的合成

对苏氨酸和丝氨酸基N-(3-苯基丙-2-炔-1-基)磺胺类化合物的重排研究进一步强调了意外形成吡咯烷-3-酮,与预期的1,4-氧杂环庚烷的形成不同。这一结果由三甲基硅基三氟甲磺酸酯(TMSOTf)催化,为这些化合物的合成机制和重排范围提供了见解,扩展了合成吡咯烷-3-酮的工具箱,具有潜在应用于化学各领域的可能性(Králová等,2019)。

氟化合物合成

在4-位带有氟化一碳单元的脯氨酸的分支化学合成中展示了N-[3-(三氟甲基)同烯基]磺胺类化合物在有机合成中的实用性。这一过程涉及分子内加成或S(N)2'型反应,突显了产生2-取代的4-(三氟甲基)-或4-(二氟甲亚基)吡咯烷的能力,促进了光学活性脯氨酸的合成。这些发现有助于开发将氟化基团引入复杂有机分子的新方法,增强了它们在各种科学和工业应用中的实用性(Nadano et al., 2006)。

属性

IUPAC Name |

3,3,3-trifluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)4-7-22(19,20)18-8-10-2-1-5-17-12(10)11-3-6-21-9-11/h1-3,5-6,9,18H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYNMCUAKSQOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)

![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)